2-[3-Methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid is a synthetic organic compound belonging to the class of xanthine derivatives. It has been explored in scientific research for its potential biological activity, particularly in relation to obesity. []
Applications
The primary scientific application of 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid identified in the provided research is its potential as a pharmacologically active compound for the treatment of alimentary obesity. [] A study investigated its effects on weight loss in rats fed a high-fat diet, showing promising results in reducing body weight. []
Compound Description: (R)‐2‐((8‐(3‐aminopiperidin‐1‐yl)‐3‐methyl‐7‐(3‐methylbut‐2‐en‐1‐yl)‐2,6‐dioxo‐2,3,6,7‐tetrahydro‐1H‐purin‐1‐yl)methyl)benzonitrile, also referred to as (R)-40 in the study, is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] It demonstrated significant antihyperglycemic activity comparable to the drug Linagliptin in oral glucose tolerance tests (OGTT) and improved the pathological state of diabetic mice. []
Relevance: While not directly structurally analogous to 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, this compound shares a core structure with a substituted purine ring. This highlights the importance of the purine scaffold in medicinal chemistry and its potential across different therapeutic targets. []
Alogliptin & Linagliptin
Compound Description: Alogliptin and Linagliptin are both marketed drugs classified as DPP-IV inhibitors used for treating type 2 diabetes. [] They serve as lead compounds in the development of novel DPP-IV inhibitors.
Relevance: These drugs are structurally similar to the aforementioned (R)-40 and informed the molecular design strategy alongside other reported DPP-IV inhibitors like compounds 40 and 43. [] Although their specific structures are not provided, their inclusion suggests a shared pharmacophore with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, potentially involving the substituted purine moiety. []
Compound Description: This compound is a product of reacting 5,6-diaminopyrimidin-2,4-diol with 6-chloro-4-cyclopropyl-7-floro-1,4-dihydro-1-oxonaphthalen-2-carboxilic acid. [] Its biological activity is not elaborated upon in the paper.
Relevance: This compound features a 2,6-dihydroxy-9H-purine moiety linked to a substituted quinolone system. Though different from the phenoxyethyl substituent in 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, the presence of the core purine structure highlights the versatility of this scaffold in synthetic chemistry. []
Compound Description: This compound, designated as 11g in the study, exhibited potent in vitro anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines. [] It demonstrated a remarkable IC50 value of 1.25 ± 1.36 μM against A549 cells. [] Hemolytic studies revealed low cytotoxicity for this compound. []
Relevance: This compound shares a structural similarity with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid through the presence of a 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine moiety. [] This suggests that this specific substitution pattern on the purine ring might be associated with biological activity, though further investigation is needed. []
Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted at the 8-position with a pyrazole ring, were investigated for their antioxidant and anti-inflammatory properties. [] Derivatives with a phenylalyl radical at position 7 displayed potent antioxidant activity, surpassing Trolox in lipid peroxidation inhibition assays. [] They also exhibited LOX inhibitory activity, albeit lower than the reference compound nordihydroguaiaretic acid. []
Relevance: These compounds share the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] The varying substituents at positions 7 and 8 of the purine ring in this series highlight the potential for structural modifications to tune the biological activity and target different therapeutic areas. []
2-methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [] In a Parkinson's disease rat model, chronic MPEP treatment alone reduced the loss of dopaminergic neurons and showed synergistic neuroprotective effects when combined with adenosine A2A receptor antagonists. []
Relevance: While not structurally related to 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, MPEP is discussed in conjunction with adenosine A2A receptor antagonists, highlighting the potential for combined therapies targeting different pathways in neurological disorders. []
Compound Description: MSX-3 is a potent and selective adenosine A2A receptor antagonist. [] Similar to MPEP, MSX-3 exhibited neuroprotective effects in a Parkinson's disease rat model, both alone and in combination with MPEP. []
Relevance: This compound shares the core structure of a substituted purine ring with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] Despite having different substituents and an additional phosphate group, the shared purine scaffold highlights the versatility of this structure in targeting different receptors and therapeutic applications. []
8‐ethoxy‐9‐ethyladenine (ANR 94)
Compound Description: ANR 94 is another selective adenosine A2A receptor antagonist. [] While it did not display neuroprotective effects alone, it potentiated L-DOPA-induced turning behavior in a Parkinson's disease model, particularly when combined with MPEP. []
Relevance: ANR 94, being an adenine derivative, is structurally related to 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, which is a purine derivative. [] Both purine and adenine are key components of nucleotides, the building blocks of DNA and RNA. [] Their presence in biologically active compounds underscores the significance of these heterocyclic scaffolds in medicinal chemistry. []
Compound Description: [3H]Kf17837S is a radiolabeled compound that exhibits high selectivity and affinity for the adenosine A2A receptor, making it a valuable tool for studying this receptor. [] It demonstrated comparable binding characteristics to the agonist radioligand [3H]CGS21680. []
Relevance: This compound shares the core structure of a substituted xanthine with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] The presence of different substituents on the xanthine core, including a dimethoxystyryl group, highlights the potential for structural modifications to achieve specific receptor binding profiles. []
Compound Description: [3H]CGS21680 is a radiolabeled agonist for the adenosine A2A receptor, frequently used in binding studies to characterize the receptor and assess the affinity of other ligands. []
Relevance: Though structurally distinct from 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, [3H]CGS21680's role as an adenosine A2A receptor agonist provides context for understanding the binding characteristics of the antagonist radioligand [3H]Kf17837S, which shares a structural similarity with the target compound. []
Compound Description: This compound is an adenosine receptor antagonist that exhibits affinity for the adenosine A2A receptor. [] It was included in a series of antagonists used to characterize the binding profile of [3H]KF17837S. []
Relevance: This compound highlights the structural diversity amongst adenosine receptor antagonists while still sharing the core substituted purine moiety with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] This suggests that a range of substituents and modifications can be accommodated while retaining activity at the adenosine A2A receptor. []
8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: DPCPX is a well-established adenosine receptor antagonist known for its preference for the adenosine A1 receptor subtype. [, ] It also shows moderate affinity for the adenosine A2A receptor. []
Relevance: Although structurally distinct from 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, DPCPX's inclusion in the study alongside other adenosine receptor antagonists highlights the diversity of chemical structures capable of interacting with these receptors. []
8-(noradamantan-3-yl)-1,3-dipropylxanthine
Compound Description: This compound is an adenosine receptor antagonist, but its specific receptor subtype selectivity and potency are not discussed in the provided context. []
Olomoucine Analogues
Compound Description: A series of olomoucine analogues were designed, synthesized, and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. [] These analogues included derivatives of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione. [] Many of these compounds displayed promising anticancer activity, outperforming doxorubicin in some cases. []
Relevance: The olomoucine analogues, specifically the 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide derivatives, share significant structural similarities with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] Both possess a purine core with substitutions at positions 2, 3, 6, and 7, and a sulfur linker at position 8 connected to an acetic acid moiety. [] This structural resemblance suggests they could potentially share similar biological activities or target related pathways. []
Compound Description: This series of compounds represents isosteres of the aforementioned olomoucine analogues, specifically the 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione derivatives. [] These isosteres were synthesized and evaluated alongside the olomoucine analogues for their anticancer activity against the MCF-7 breast cancer cell line. []
Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, this series highlights the concept of bioisosterism in drug design, where structural modifications are introduced while aiming to retain or enhance biological activity. [] The inclusion of these isosteres in the study suggests that alternative scaffolds, beyond the purine core, might offer valuable avenues for developing novel anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.